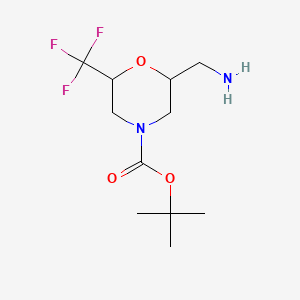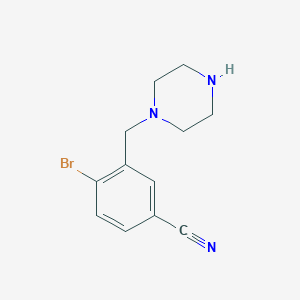
1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperazine moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 2-Bromo-5-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The piperazine moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, including its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-5-(trifluoromethyl)benzyl)piperazine
- 1-(2-Bromo-4-(trifluoromethyl)benzyl)piperazine
- 1-(2-Bromo-5-(difluoromethyl)benzyl)piperazine
Uniqueness
1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzyl ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C12H14BrN3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
4-bromo-3-(piperazin-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H14BrN3/c13-12-2-1-10(8-14)7-11(12)9-16-5-3-15-4-6-16/h1-2,7,15H,3-6,9H2 |
Clave InChI |
YFGROLYYKKRHOL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=CC(=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B13598075.png)

![rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)
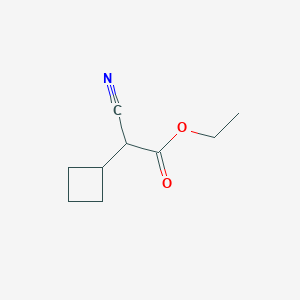
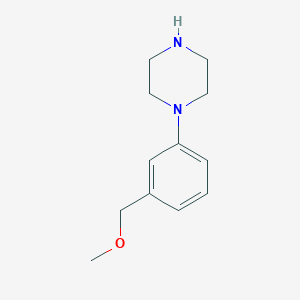
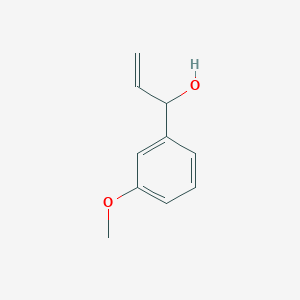
![Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-](/img/structure/B13598094.png)
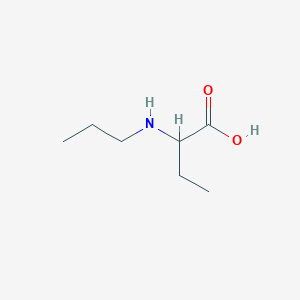
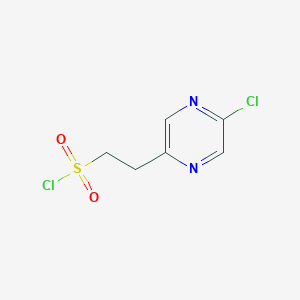

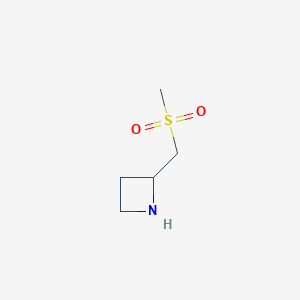
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)

